FTase vs. GGTase Selectivity: FTase Inhibitor II Exhibits a >1300-Fold Selectivity Window Versus ~30–100× for Peptide-Mimetic FTIs
FTase Inhibitor II demonstrates a functional selectivity window for FTase over GGTase of >1300-fold, derived from FTase IC50 = 50–75 nM and GGTase IC50 > 100,000 nM measured under identical assay conditions . This selectivity substantially exceeds that of FTase Inhibitor I (IC50 FTase = 21 nM, GGTase = 790 nM; 37× window) and FTI-277 (FTase = 0.5 nM, GGTase ≈ 50 nM; 100× window) , establishing FTase Inhibitor II as the preferred reagent for experiments requiring stringent discrimination between farnesylation-dependent and geranylgeranylation-dependent biological processes.
| Evidence Dimension | Selectivity window (FTase inhibition vs. GGTase inhibition) |
|---|---|
| Target Compound Data | FTase IC50 = 50–75 nM; GGTase IC50 > 100 µM (>1300-fold selectivity) |
| Comparator Or Baseline | FTase Inhibitor I: FTase IC50 = 21 nM, GGTase IC50 = 790 nM (37-fold). FTI-277: FTase IC50 = 0.5 nM, GGTase IC50 ≈ 50 nM (100-fold). |
| Quantified Difference | >1300-fold selectivity vs. 37–100-fold for comparators (>13× wider selectivity margin) |
| Conditions | In vitro enzymatic inhibition assays using recombinant FTase and GGTase; substrate concentrations and assay protocols as per product datasheets |
Why This Matters
A wider selectivity margin reduces experimental confounding from unintended GGTase inhibition, enabling cleaner interpretation of farnesylation-specific phenotypes in cellular and biochemical assays.
